molecular formula C60H111N2O17P B11933068 DSPE-PEG6-Mal

DSPE-PEG6-Mal

Cat. No.: B11933068
M. Wt: 1163.5 g/mol
InChI Key: CRTPHYSBAGPSHQ-KZRJWCEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DSPE-PEG6-Mal, also known as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-6], is a compound that belongs to the class of polyethylene glycol (PEG) conjugates. It is widely used in the synthesis of proteolysis targeting chimeras (PROTACs) and other bioconjugation applications. The compound consists of a DSPE phospholipid and a maleimide functional group, which makes it a versatile linker for various biomedical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DSPE-PEG6-Mal involves the conjugation of DSPE with a PEG chain terminated with a maleimide group. The general synthetic route includes:

    Activation of DSPE: DSPE is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester.

    PEGylation: The activated DSPE is then reacted with a PEG chain containing a terminal amine group to form DSPE-PEG.

    Maleimide Conjugation: The DSPE-PEG is further reacted with maleimide to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

DSPE-PEG6-Mal undergoes various chemical reactions, including:

    Substitution Reactions: The maleimide group can react with thiol groups in proteins or other molecules to form stable thioether bonds.

    Hydrolysis: The ester bonds in this compound can undergo hydrolysis under acidic or basic conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in typical applications.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DSPE-PEG6-Mal has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of DSPE-PEG6-Mal involves its ability to form stable thioether bonds with thiol groups in target molecules. This property makes it an effective linker for conjugating proteins, peptides, and other biomolecules. The maleimide group specifically reacts with thiol groups, while the PEG chain provides solubility and stability to the conjugated product. The DSPE phospholipid moiety allows for incorporation into lipid bilayers, making it useful in liposome and micelle formation .

Comparison with Similar Compounds

Similar Compounds

    DSPE-PEG-Mal: Similar to DSPE-PEG6-Mal but with different PEG chain lengths.

    DSPE-PEG-NHS: Contains an N-hydroxysuccinimide ester instead of a maleimide group.

    DSPE-PEG-COOH: Contains a carboxyl group instead of a maleimide group.

Uniqueness of this compound

This compound is unique due to its specific combination of a DSPE phospholipid, a PEG chain, and a maleimide group. This combination provides versatility in bioconjugation applications, allowing for stable and specific linkage to thiol-containing molecules. The PEG6 chain length offers an optimal balance between solubility and flexibility, making it suitable for a wide range of applications .

Properties

Molecular Formula

C60H111N2O17P

Molecular Weight

1163.5 g/mol

IUPAC Name

[(2R)-3-[2-[3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C60H111N2O17P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-59(66)76-53-55(79-60(67)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)54-78-80(68,69)77-41-38-61-56(63)37-40-70-43-45-72-47-49-74-51-52-75-50-48-73-46-44-71-42-39-62-57(64)35-36-58(62)65/h35-36,55H,3-34,37-54H2,1-2H3,(H,61,63)(H,68,69)/t55-/m1/s1

InChI Key

CRTPHYSBAGPSHQ-KZRJWCEASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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